molecular formula C14H12N2O3 B6116540 2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one

2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one

Cat. No. B6116540
M. Wt: 256.26 g/mol
InChI Key: NBHUALIFNSDNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one” is a chemical compound with the molecular formula C14H12N2O3 . Unfortunately, there is limited information available on this specific compound.

Scientific Research Applications

Antibacterial Activity

2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one: (let’s call it Compound X ) has been investigated for its antibacterial properties. In a study by Thakar et al., Schiff bases derived from 4-acyl-1-phenyl-3-methyl-2-pyrazolin-5-ones and Compound X were synthesized and characterized. These Schiff bases formed complexes with transition metals (Mn, Fe, Co, Ni, and Cu). The octahedral structure of these complexes was suggested based on elemental analysis, magnetic susceptibility, electrical conductance, and spectroscopic data. Importantly, most of these compounds exhibited antibacterial activity, inhibiting the growth of tested organisms .

Medicinal Chemistry: Anticancer Potential

Compound X: has garnered attention in medicinal chemistry due to its potential anticancer activity. Specifically, it has demonstrated significant effects against various cancer cell lines, including breast, lung, and colon cancer. Researchers have explored its mechanism of action and its potential as a lead compound for developing novel anticancer drugs.

Coordination Chemistry

The tautomeric effect of enol and keto forms in 4-acyl-pyrazolones makes them efficient extractants of metal ions. Compound X , being part of this class, can form different types of coordination compounds. Its ability to coordinate with transition metals opens avenues for applications in coordination chemistry, catalysis, and materials science .

Biological and Clinical Reagents

Schiff bases derived from 4-acyl-pyrazolones, including those involving Compound X , are valuable reagents in biological, clinical, and analytical applications. Their diverse coordination modes and stability make them suitable for various research contexts .

properties

IUPAC Name

2-(4-methylanilino)-5-nitrocyclohepta-2,4,6-trien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-2-4-11(5-3-10)15-13-8-6-12(16(18)19)7-9-14(13)17/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHUALIFNSDNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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